BenchChemオンラインストアへようこそ!

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide

sGC inhibition nitric oxide signaling cGMP assay

NS 2028 is an irreversible sGC inhibitor validated for constitutive, NO-independent sGC blockade (basal IC50 30 nM). Unlike ODQ, it maintains efficacy against basal sGC, and its irreversible kinetics prevent equilibrium drift. Supplied with MCL-1/BCL-W selectivity benchmarks for apoptosis pathways.

Molecular Formula C12H14ClFN2O2
Molecular Weight 272.7
CAS No. 218456-50-9
Cat. No. B2426046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide
CAS218456-50-9
Molecular FormulaC12H14ClFN2O2
Molecular Weight272.7
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC(=O)C1=C(C=CC=C1Cl)F
InChIInChI=1S/C12H14ClFN2O2/c1-12(2,3)16-11(18)15-10(17)9-7(13)5-4-6-8(9)14/h4-6H,1-3H3,(H2,15,16,17,18)
InChIKeyCUIBCJMWKOZMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide (NS 2028) Procurement Guide: sGC Inhibitor Specifications


N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide (CAS 218456-50-9), also designated NS 2028, is a benzamide-derived tool compound characterized as a potent, specific, and irreversible inhibitor of soluble guanylyl cyclase (sGC) . It is utilized exclusively as a pharmacological probe for dissecting nitric oxide (NO)/cGMP signaling pathways and is supplied for research use only . Its primary utility stems from its validated activity against purified sGC and its capacity to block NO-stimulated cGMP production in cellular and tissue preparations .

Why Generic sGC Inhibitor Substitution Fails: Differentiating NS 2028 from ODQ, YC-1, and Other Analogs


Substituting NS 2028 with generic sGC inhibitors such as ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) or YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole) introduces critical experimental confounds. While ODQ also targets sGC, its mechanism is fundamentally different—ODQ acts as a heme-dependent, NO-sensitive inhibitor with markedly distinct potency profiles across different enzyme activation states [1]. YC-1, in contrast, is an sGC *activator* rather than an inhibitor [2]. Structural analogs within the benzamide class exhibit dramatically reduced sGC inhibitory activity depending on substitution patterns; a panel of 17 structural analogues of NS 2028 demonstrated varying potency, confirming that even minor modifications to the benzamide scaffold abrogate the specific pharmacological profile of NS 2028 . Furthermore, in silico profiling indicates that closely related 2-chloro-6-fluorobenzamide derivatives can exhibit divergent target engagement profiles, with some showing negligible inhibition against sGC while displaying off-target activity at unrelated enzymes such as MCL-1 or Bcl-W [3].

NS 2028 Quantitative Evidence Guide: Head-to-Head sGC Inhibitor Activity Comparisons


NS 2028 vs. ODQ: Basal vs. NO-Stimulated sGC Inhibition Potency Comparison

NS 2028 demonstrates potent inhibition of basal sGC activity with an IC50 of 30 nM . In direct contrast, ODQ (a commonly used alternative sGC inhibitor) shows negligible inhibition of basal sGC activity and primarily inhibits only NO-stimulated sGC [1]. This mechanistic distinction makes NS 2028 the required reagent for experiments targeting constitutive or basal sGC activity, whereas ODQ is unsuitable for such applications.

sGC inhibition nitric oxide signaling cGMP assay enzyme kinetics

NS 2028 Irreversible Inhibition Kinetics: Ki Determination and Functional Blockade in Tissue

NS 2028 acts as an irreversible inhibitor of sGC, with kinetic analysis yielding a Ki of 8 nM for the initial reversible binding step and a rate constant k3 of 0.2 min⁻¹ for the irreversible inactivation step [1]. In functional tissue assays, NS 2028 (1 μM) suppressed the relaxant response to nitroglycerin from 88.3% to 26.8% and produced a 9-fold rightward shift of the concentration-relaxation curve (EC50 15 μM) [1]. In contrast, reversible inhibitors like ODQ do not permanently inactivate the enzyme and wash out more readily, altering experimental washout and recovery kinetics.

irreversible inhibition enzyme kinetics Ki vascular pharmacology

NS 2028 Selectivity Profile: Differential Affinity for MCL-1 vs. BCL-W

Selectivity profiling against the Bcl-2 family of apoptotic regulators reveals that NS 2028 exhibits markedly differential binding. It displays a Ki of 1.55 μM for MCL-1 (induced myeloid leukemia cell differentiation protein), but a substantially weaker Ki of 37.5 μM for BCL-W (Bcl-2-like protein 2), representing a 24-fold selectivity window [1]. This differential binding profile may be relevant for studies where MCL-1 or BCL-W signaling intersects with sGC pathways, and provides a benchmark for assessing potential off-target effects distinct from other sGC inhibitors lacking this selectivity data.

selectivity profiling MCL-1 BCL-W off-target binding

NS 2028 in Cerebellar Homogenates: Inhibition of S-Nitrosoglutathione-Enhanced and NMDA-Stimulated sGC Activity

In mouse cerebellar homogenates, a physiologically relevant tissue preparation, NS 2028 inhibits S-nitrosoglutathione-enhanced sGC activity with an IC50 of 17 nM and inhibits neuronal NO synthase-stimulated sGC activity with an IC50 of 20 nM . These values confirm that NS 2028 maintains low nanomolar potency in complex biological matrices containing endogenous NO sources and native enzyme complexes, distinguishing it from compounds with only cell-free biochemical validation.

cerebellum S-nitrosoglutathione NMDA cGMP neuroscience

NS 2028 Optimal Research Application Scenarios: Evidence-Based Procurement Use Cases


Investigating Basal/Tonic cGMP Signaling Independent of NO Stimulation

When experimental objectives require selective blockade of constitutive, NO-independent sGC activity, NS 2028 is the validated tool compound of choice. Its IC50 of 30 nM for basal sGC activity directly enables this application . Alternative sGC inhibitors such as ODQ lack efficacy against basal sGC and are therefore unsuitable for this specific research context [1].

Long-Term Cell Culture or Ex Vivo Tissue Experiments Requiring Sustained sGC Suppression

For extended-duration experiments where reversible inhibitor washout or equilibrium drift would confound results, the irreversible inactivation kinetics of NS 2028 (Ki = 8 nM; k3 = 0.2 min⁻¹) provide sustained target suppression . In tissue preparations, 1 μM NS 2028 suppresses nitroglycerin-induced relaxation from 88.3% to 26.8%, confirming robust functional blockade .

Neuroscience Studies Involving Cerebellar or Neuronal NO/cGMP Signaling

NS 2028 has been specifically validated in mouse cerebellar homogenates, inhibiting S-nitrosoglutathione-enhanced sGC with an IC50 of 17 nM and NMDA-stimulated neuronal NO synthase-driven sGC with an IC50 of 20 nM . These tissue-validated potency metrics make NS 2028 the preferred reagent for studies of cerebellar NO/cGMP physiology.

Apoptosis Pathway Studies Requiring MCL-1/BCL-W Selectivity Benchmarking

In studies where sGC inhibition may intersect with apoptotic signaling, the documented MCL-1 Ki (1.55 μM) and BCL-W Ki (37.5 μM) values for NS 2028 provide a compound-specific selectivity benchmark . This data enables appropriate control design and facilitates interpretation of potential off-target effects in apoptosis-relevant assays.

Quote Request

Request a Quote for N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.